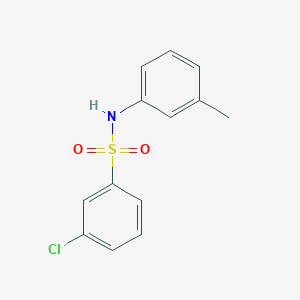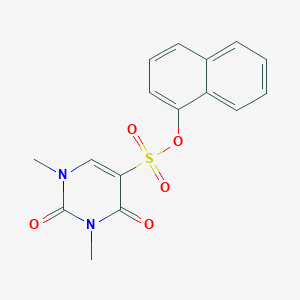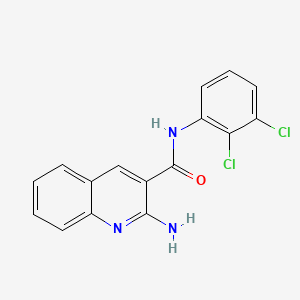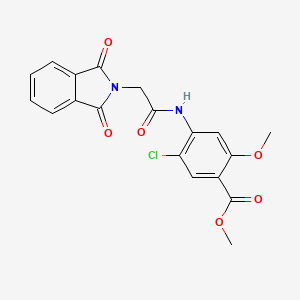![molecular formula C9H13NO2 B2708938 N-[1-(4-methoxyphenyl)ethyl]hydroxylamine CAS No. 889128-35-2](/img/structure/B2708938.png)
N-[1-(4-methoxyphenyl)ethyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-methoxyphenyl)ethyl]hydroxylamine” is a chemical compound that is used for pharmaceutical testing . It is also known as "N-ethyl-1-(4-methoxyphenyl)propan-2-amine" .
Synthesis Analysis
The synthesis of similar compounds involves a reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation . This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds as regioselective in moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Aplicaciones Científicas De Investigación
Metabolism and Genotoxicity Studies
N-[1-(4-methoxyphenyl)ethyl]hydroxylamine and related compounds have been studied extensively in the context of metabolism and genotoxicity. For instance, research has shown that human cytochrome P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of certain carcinogens, dictating its genotoxicity. This compound forms part of the human metabolic pathway for industrial pollutants like 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole) and is responsible for their genotoxic effects. The study identifies major microsomal enzymes involved in this process, highlighting their role in metabolizing N-(2-methoxyphenyl)hydroxylamine predominantly to o-anisidine, a parent carcinogen (Naiman et al., 2011).
Similar studies have been conducted on rats, identifying rat cytochromes P450 that metabolize N-(2-methoxyphenyl)hydroxylamine. These studies are crucial for understanding the metabolism of this compound in different species and the potential implications for human health (Naiman, Frei, & Stiborová, 2010).
Antidepressant Activity
This compound derivatives have also been explored for their potential antidepressant activity. A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds with methoxy substituents, have been examined for their ability to inhibit neurotransmitter uptake and show potential antidepressant effects in rodent models (Yardley et al., 1990).
Chemical Synthesis and Applications
The compound has been utilized in various chemical synthesis processes. For example, electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes has been explored. These studies involve intermediates like (S)-(4-methoxyphenyl)-ethyl-1,3,2-benzodioxaborole and aim to improve the chemoselectivity and efficiency of such reactions (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).
Safety and Hazards
Direcciones Futuras
A recent paper discusses the synthesis and structure determination of a related compound, "1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide" . This suggests that research is ongoing into the synthesis and characterization of compounds related to “N-[1-(4-methoxyphenyl)ethyl]hydroxylamine”.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-7,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOVFZCEJRATLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)



![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)